tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C12H16F2N2O3 and a molecular weight of 274.26 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate involves several steps. One common synthetic route includes the reaction of 2-(difluoromethoxy)pyridine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts and temperature control to ensure the desired products are formed .
Scientific Research Applications
tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl ((2-(difluoromethoxy)pyridin-4-yl)methyl)carbamate can be compared with similar compounds such as:
tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate: This compound has a similar structure but with a difluoromethyl group instead of a difluoromethoxy group.
tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate: This compound contains a trifluoromethyl group, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C12H16F2N2O3 |
---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
tert-butyl N-[[2-(difluoromethoxy)pyridin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-4-5-15-9(6-8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17) |
InChI Key |
WOUHULLWTYXMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)OC(F)F |
Origin of Product |
United States |
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